3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanenitrile
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Overview
Description
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanenitrile: is an organic compound that features a boronic ester group, a phenoxy group, and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity, particularly in the context of organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanenitrile typically involves the following steps:
Formation of the Boronic Ester: The boronic ester group can be introduced through the reaction of pinacolborane with an appropriate aryl halide in the presence of a palladium catalyst.
Coupling Reaction: The phenoxy group is then introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of the boronic ester with an aryl halide in the presence of a palladium catalyst and a base.
Nitrile Introduction: The nitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a nitrile group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products:
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Catalysis: The boronic ester group can act as a ligand in catalytic processes, enhancing the efficiency of various chemical reactions.
Mechanism of Action
The mechanism by which 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanenitrile exerts its effects depends on the specific application. In catalysis, the boronic ester group can coordinate with metal centers, facilitating various chemical transformations. In drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to desired biological effects.
Comparison with Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine
Uniqueness: The presence of the nitrile group in 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanenitrile distinguishes it from other similar compounds. This nitrile group can participate in unique chemical reactions, providing additional versatility in synthetic applications.
Properties
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)12-6-8-13(9-7-12)18-11-5-10-17/h6-9H,5,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJGRUOAAHGZMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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